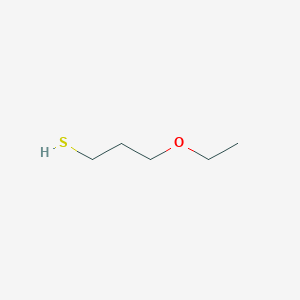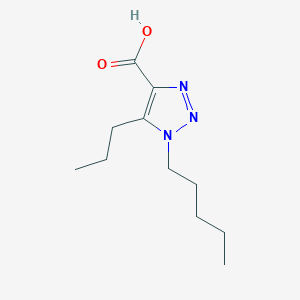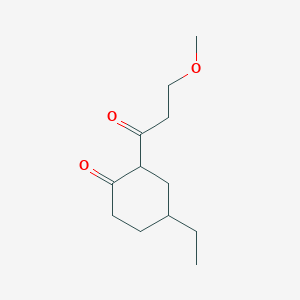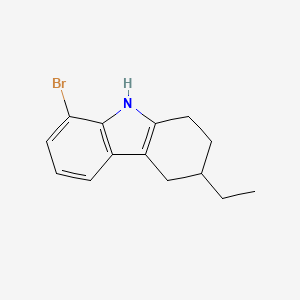
3-Ethoxypropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a thiol derivative commonly used in various industries for its distinct aroma and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypropane-1-thiol typically involves the reaction of 3-chloropropanol with sodium ethoxide, followed by the addition of hydrogen sulfide. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxypropane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted thiol compounds.
Scientific Research Applications
3-Ethoxypropane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving thiol recognition and thiol-addition reactions.
Medicine: Investigated for its potential antioxidant properties and role in oxidative stress-related disorders.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Ethoxypropane-1-thiol involves its interaction with thiol groups in proteins and enzymes. It can modulate redox states and participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses. The compound’s ability to form disulfide bonds plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropanol: Similar in structure but lacks the ethoxy group.
2-Ethoxyethanethiol: Contains an ethoxy group but differs in the position of the thiol group.
Propane-1-thiol: Lacks the ethoxy group and has a simpler structure.
Uniqueness
3-Ethoxypropane-1-thiol is unique due to its specific combination of an ethoxy group and a thiol group, which imparts distinct chemical properties and reactivity. This combination makes it valuable in specialized applications where both functionalities are required.
Properties
Molecular Formula |
C5H12OS |
|---|---|
Molecular Weight |
120.22 g/mol |
IUPAC Name |
3-ethoxypropane-1-thiol |
InChI |
InChI=1S/C5H12OS/c1-2-6-4-3-5-7/h7H,2-5H2,1H3 |
InChI Key |
IKFDXXOHGZTPOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B13634584.png)
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)

![2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B13634600.png)
